2-Hydroxy-n-(propan-2-yl)propanamide
Overview
Description
2-Hydroxy-n-(propan-2-yl)propanamide, also known as 2-hydroxy-N-isopropylpropanamide, is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH2) attached to a propanamide backbone. It is a versatile small molecule scaffold used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-n-(propan-2-yl)propanamide typically involves the reaction of lactic acid with isopropylamine. The reaction proceeds as follows:
Lactic Acid and Isopropylamine Reaction: Lactic acid (2-hydroxypropanoic acid) reacts with isopropylamine under controlled conditions to form this compound.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a temperature range of 50-60°C. The pH of the reaction mixture is maintained between 7-8 to ensure optimal reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-n-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products Formed:
Oxidation: Formation of 2-oxo-N-isopropylpropanamide.
Reduction: Formation of N-isopropylpropanamide.
Substitution: Formation of substituted propanamides.
Scientific Research Applications
2-Hydroxy-n-(propan-2-yl)propanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a model compound in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-n-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity.
Comparison with Similar Compounds
Lactic Acid Amide (Lactamide): Similar structure with a hydroxyl and amide group but lacks the isopropyl substitution.
2-Hydroxypropionamide: Similar backbone but different substituents.
Uniqueness: 2-Hydroxy-n-(propan-2-yl)propanamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-hydroxy-N-propan-2-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)7-6(9)5(3)8/h4-5,8H,1-3H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSYQFNLOOTSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283032 | |
Record name | 2-Hydroxy-N-(1-methylethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-17-7 | |
Record name | 2-Hydroxy-N-(1-methylethyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6280-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC11067 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-N-(1-methylethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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